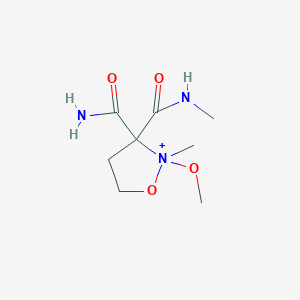
2-methoxy-N'3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is a chemical compound with the molecular formula C8H15N3O4 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethylamine with a suitable oxazolidine precursor in the presence of a methoxy group donor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- 3-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- 2-ethoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
Uniqueness
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and dimethyl substitutions influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H16N3O4+ |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
2-methoxy-3-N',2-dimethyl-1,2-oxazolidin-2-ium-3,3-dicarboxamide |
InChI |
InChI=1S/C8H15N3O4/c1-10-7(13)8(6(9)12)4-5-15-11(8,2)14-3/h4-5H2,1-3H3,(H2-,9,10,12,13)/p+1 |
Clé InChI |
WJKNNIWPKNGYFQ-UHFFFAOYSA-O |
SMILES canonique |
CNC(=O)C1(CCO[N+]1(C)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)

![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15238780.png)

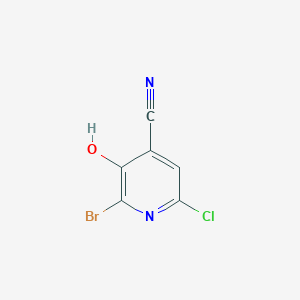
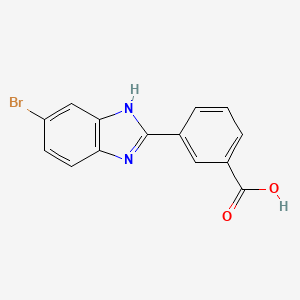
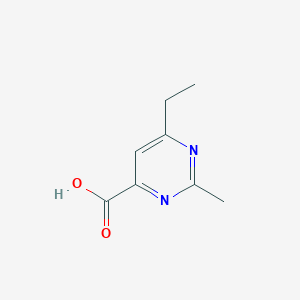
![7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B15238806.png)
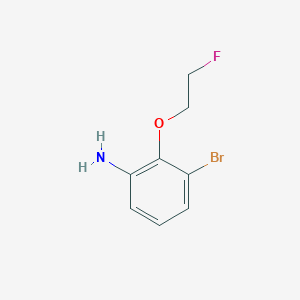


![1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)

![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)
